Hapalindole J
CAS No.: 106928-26-1
VCID: VC0011316
Molecular Formula: C21H24N2
Molecular Weight: 304.4 g/mol
* For research use only. Not for human or veterinary use.
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Description | Hapalindole J is an indole alkaloid natural product that belongs to a class of compounds isolated from cyanobacteria of the Stigonematales order . These compounds are known for their polycyclic ring systems and diverse biological activities . Hapalindoles, fischerindoles, ambiguines, and welwitindolinones are members of this class . Over 80 hapalindole-type metabolites have been isolated from 18 distinct cyanobacterial strains . Hapalindoles are categorized into tri-/tetracyclic, fischerindoles are tetracyclic, ambiguines are tetra-/pentacyclic, and welwitindolinones . Hapalindole J is a tetracyclic hapalindole . Hapalindole J has a molecular formula of C21H24N2 and a molecular weight of 304.437 . Hapalindole J-formamide, a related compound, has a molecular formula of C21H26N2O . Many hapalindole-type molecules, including Hapalindoles A-H, J-Q, and T-V, exhibit antibiotic activity against Gram-positive pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . Some have also demonstrated insecticidal activity against agricultural pests . Hapalindoles have displayed potential as sodium channel modulators, suggesting they could be a starting point for developing neuroactive agents . Hapalindoles A-H (5,10,12–13,24–25,30–31) were reported to have MIC values ranging from 0.06 to 64 μg/mL against Gram-positive pathogens . |
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CAS No. | 106928-26-1 |
Product Name | Hapalindole J |
Molecular Formula | C21H24N2 |
Molecular Weight | 304.4 g/mol |
IUPAC Name | (2R,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
Standard InChI | InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18-,19+,21-/m0/s1 |
Standard InChIKey | SLUFHMQYBPOTFZ-RMYQPGKMSA-N |
SMILES | CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Canonical SMILES | CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Synonyms | hapalindole J |
PubChem Compound | 21761739 |
Last Modified | Jul 17 2023 |
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